molecular formula C13H19BrO3 B1376676 2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene CAS No. 1379658-80-6

2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene

Cat. No. B1376676
CAS RN: 1379658-80-6
M. Wt: 303.19 g/mol
InChI Key: QNIJPTZAEITBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene” is a chemical compound with the molecular formula C13H19BrO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene” is represented by the formula C13H19BrO3 . The average mass is 303.192 Da and the monoisotopic mass is 302.051758 Da .

Scientific Research Applications

Synthesis and Characterization

Research has shown various methods and conditions for the synthesis and characterization of bromo-substituted compounds, which are structurally related to 2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene. For example, a study explored the regioselective bromination of dimethoxydimethylbenzene, leading to the synthesis of sulfur-functionalized benzoquinones, showcasing the versatility of bromo-substituted compounds in synthetic chemistry (Aitken et al., 2016).

Thermochemistry

The thermochemistry of halogen-substituted methylbenzenes, including bromo-substituted variants, has been thoroughly investigated to understand their physical properties and reactivity. This research provides crucial insights into the stability and phase behavior of these compounds, which is essential for their application in various scientific fields (Verevkin et al., 2015).

Ring Expansion and Catalysis

Studies on ring expansion have shown that bromo-substituted compounds can undergo complex transformations, leading to the formation of new cyclic structures with potential applications in material science and organic synthesis (Agou et al., 2015). Additionally, bromo-substituted compounds have been used as catalysts in the conversion of epoxides to thiocyanates, demonstrating their utility in facilitating chemical reactions (Niknam, 2004).

Liquid-phase Oxidation

The liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system highlights the role of bromo-substituted compounds in oxidation reactions, which is crucial for industrial applications and the synthesis of fine chemicals (Okada & Kamiya, 1981).

properties

IUPAC Name

2-bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO3/c1-4-15-13(16-5-2)9-17-12-7-6-10(3)8-11(12)14/h6-8,13H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIJPTZAEITBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C=C(C=C1)C)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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